SUV420H2 Biochemical Inhibition: 694-Fold Weaker than A-196
In a scintillation proximity assay using [³H-SAM] as the methyl donor and recombinant SUV420H2 (unknown origin) incubated for 1 h, the target compound exhibited an IC50 of 1.00 × 10⁵ nM (100 µM) [1]. By contrast, the 2-chloro congener A-196 inhibited SUV420H2 with an IC50 of 144 nM under comparable biochemical conditions [2]. The 694-fold difference in potency (ΔpIC50 ≈ 2.84 log units) demonstrates that the unsubstituted benzamide is essentially devoid of meaningful SUV420H2 inhibitory activity.
| Evidence Dimension | Biochemical IC50 vs. SUV420H2 (H4K20 methylation assay) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (1.00 × 10⁵ nM) |
| Comparator Or Baseline | A-196 (2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide): IC50 = 144 nM |
| Quantified Difference | 694-fold (ΔpIC50 ≈ 2.84 log units) |
| Conditions | Scintillation proximity assay; [³H-SAM] substrate; SUV420H2 (unknown origin); 1 h incubation |
Why This Matters
For procurement decisions, this data establishes the target compound as the correct negative-control agent for experiments requiring confirmation that observed phenotypic effects are specifically mediated by SUV420H2 catalytic inhibition.
- [1] BindingDB entry BDBM50075071 / CHEMBL3414619: SUV420H2 inhibition data. BindingDB, University of California San Diego. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075071 (accessed May 2026). View Source
- [2] Bromberg, K.D., Mitchell, T.R.H., Upadhyay, A.K., et al. The SUV4-20 inhibitor A-196 verifies a role for epigenetics in genomic integrity. Nature Chemical Biology 13, 317–324 (2017). PMID: 28114273. View Source
